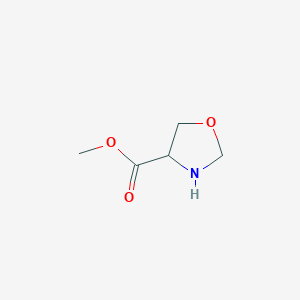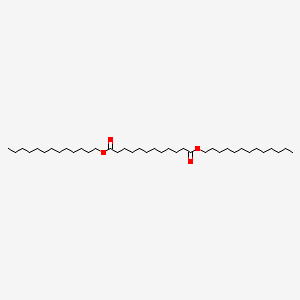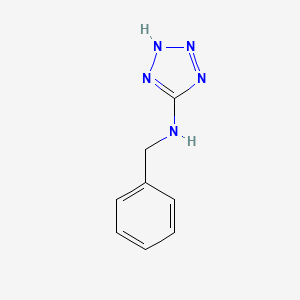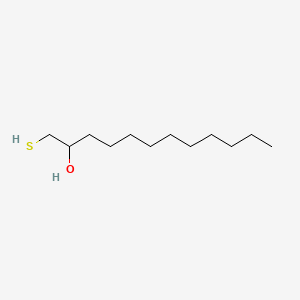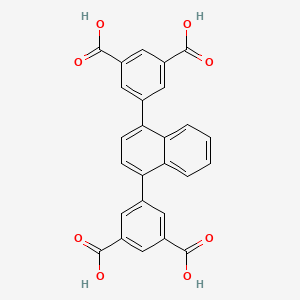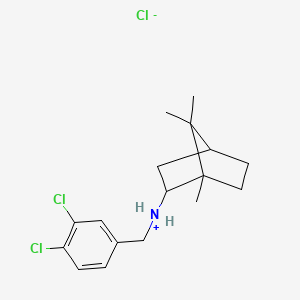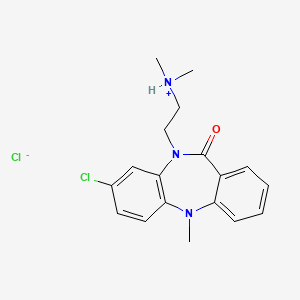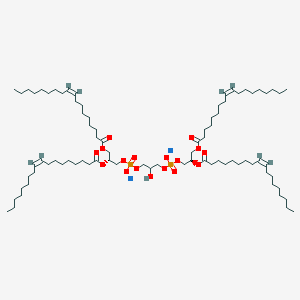![molecular formula C18H21NO5S2 B13740683 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)- CAS No. 133034-02-3](/img/structure/B13740683.png)
3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3r-1-Tos-3-tos-3-pyrrolidinol is a chiral compound that belongs to the class of pyrrolidinols It is characterized by the presence of a pyrrolidine ring with hydroxyl and tosyl (tosylate) groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3r-1-Tos-3-tos-3-pyrrolidinol typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. One effective method involves the use of Aspergillus sp. for the hydroxylation process, followed by stereoselective esterification using commercial lipases . The reaction conditions include maintaining a controlled temperature and pH to ensure high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of 3r-1-Tos-3-tos-3-pyrrolidinol may involve similar microbial or enzymatic processes on a larger scale. The use of bioreactors and optimized fermentation conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3r-1-Tos-3-tos-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidinol derivatives .
Applications De Recherche Scientifique
3r-1-Tos-3-tos-3-pyrrolidinol has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and stereoselective transformations.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3r-1-Tos-3-tos-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The hydroxyl and tosyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand in coordination chemistry, influencing the activity of metal centers in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyrrolidinol: A simpler analog without the tosyl groups, used in similar applications but with different reactivity.
1-Benzoyl-3-pyrrolidinol: Another derivative with a benzoyl group, used in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups, used in medicinal chemistry.
Uniqueness
3r-1-Tos-3-tos-3-pyrrolidinol is unique due to the presence of both hydroxyl and tosyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .
Propriétés
Numéro CAS |
133034-02-3 |
|---|---|
Formule moléculaire |
C18H21NO5S2 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m1/s1 |
Clé InChI |
YLPLVVAXXZWTIR-MRXNPFEDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


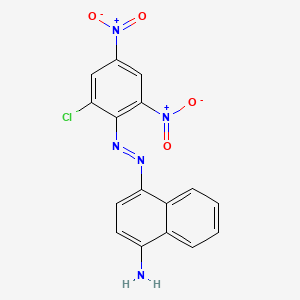
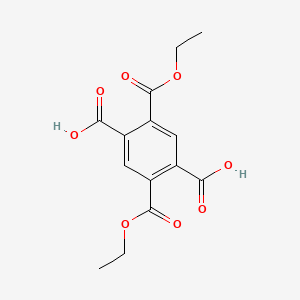

![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)

